molecular formula C15H16N2O4 B1532257 Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate CAS No. 1221792-74-0

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate

Cat. No.: B1532257
CAS No.: 1221792-74-0
M. Wt: 288.3 g/mol
InChI Key: KFILACIZRZVYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate (DCP) is an organic compound that has been studied extensively in recent years due to its unique properties. DCP is a colorless, odorless, and relatively non-toxic compound that can be synthesized from simple starting materials. It has been found to have a wide range of applications in scientific research, from its use in biochemical and physiological studies to its potential use in laboratory experiments.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate serves as an important intermediate in organic synthesis, particularly in the synthesis of pyridine derivatives. The synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate, for instance, highlights its role in producing compounds used widely in dyes, medicines, and pesticides. The demand for such intermediates has grown, driven by their application in efficient herbicides developed in the 1980s. However, the traditional synthesis processes face challenges such as high costs, low yields, and environmental pollution, underscoring the need for more efficient synthesis methods (Hunsheng & Heng, 2014).

Cycloaddition Reactions

The compound's utility extends to cycloaddition reactions, where it contributes to the synthesis of structurally complex and stereochemically rich molecules. For example, AlCl3-promoted cycloadditions of activated cyclopropanes with aromatic aldehydes yield diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates, demonstrating excellent diastereoselectivities. This process facilitates the construction of tetrahydrofurans, which are valuable in pharmaceutical synthesis and materials science (Gaosheng Yang et al., 2011).

Supramolecular Chemistry

The structural versatility of this compound also finds applications in supramolecular chemistry. Studies on the self-assembly of diorganotin(IV) oxides with 2,5-pyridinedicarboxylic acid reveal the formation of polymeric and trinuclear macrocyclic hybrids. These structures feature porous solid-state structures, highlighting the influence of substituents and solvents on supramolecular assembly. Such compounds are of interest for their potential applications in catalysis, molecular recognition, and the development of novel materials (Reyes García-Zarracino & H. Höpfl, 2005).

Coordination Polymers and Luminescence

Another fascinating application is in the synthesis of coordination polymers with luminescent properties. For instance, the hydrothermal reaction of 2,5-pyridinedicarboxylic acid with diethylene triamine and metal ions yields coordination polymers that exhibit intense photoluminescence. These materials are thermally stable and have potential applications in optoelectronics and sensing technologies (Ming Yang et al., 2007).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate plays a significant role in biochemical reactions as a proton donor. It has been used as a model system to study the activation of chloride by hydrogen chloride . This compound interacts with enzymes and proteins involved in the citric acid cycle, inhibiting energy metabolism in multidrug-resistant Gram-negative bacteria . By potentiating the activity of carbapenems and other antibiotics, this compound enhances their effectiveness against bacterial infections .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the citric acid cycle, thereby preventing energy metabolism in bacteria . This inhibition disrupts cellular processes, leading to the death of multidrug-resistant Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a proton donor and its interaction with biomolecules. It binds to enzymes in the citric acid cycle, inhibiting their activity and preventing energy metabolism in bacteria . This inhibition leads to the accumulation of metabolic intermediates and disrupts cellular processes, ultimately resulting in bacterial cell death . The compound’s potentiating effects on antibiotics further enhance its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged antibacterial activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and enhances the activity of antibiotics . At higher doses, this compound may exhibit toxic or adverse effects . Threshold effects and the compound’s safety profile need to be thoroughly investigated to determine its optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways related to the citric acid cycle. It interacts with enzymes and cofactors, inhibiting their activity and preventing energy metabolism in bacteria . This inhibition disrupts metabolic flux and leads to the accumulation of metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, determining its effectiveness in targeting bacterial infections . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with enzymes and proteins involved in the citric acid cycle, enhancing its antibacterial activity .

Properties

IUPAC Name

diethyl 3-cyano-6-cyclopropylpyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-20-14(18)11-7-10(8-16)13(15(19)21-4-2)17-12(11)9-5-6-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILACIZRZVYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C(=O)OCC)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189265
Record name 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-74-0
Record name 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate
Reactant of Route 6
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.